1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the phenyl group: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Synthesis of the azetidine ring: The azetidine ring can be formed through cyclization of appropriate intermediates.
Attachment of the thiophen-2-ylmethyl group: This step might involve nucleophilic substitution or other suitable reactions.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide analogs: Compounds with similar structures but different substituents.
Other azetidine carboxamides: Compounds with the azetidine ring and carboxamide group but different aromatic or heterocyclic groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-19(20-10-16-7-4-8-25-16)15-11-23(12-15)18-9-17(21-13-22-18)14-5-2-1-3-6-14/h1-9,13,15H,10-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMZPKHPVVACMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.